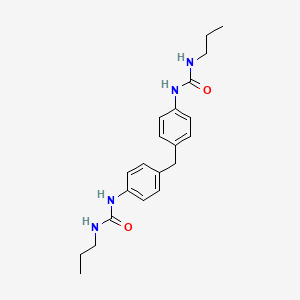

4,4'-Methylenebis(3-phenyl-1-propylurea)

Description

Contextualizing Bis(urea) Architectures in Organic Chemistry

Bis(urea) compounds are characterized by the presence of two urea (B33335) functional groups within a single molecule. The urea group is an exceptional hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows urea groups to form strong and highly directional one-dimensional hydrogen-bonding arrays, often referred to as α-tapes. Current time information in Jefferson County, US. In bis(urea) systems, these tapes can further organize into two-dimensional networks or lamellae, providing a foundation for the construction of more complex supramolecular structures. Current time information in Jefferson County, US.

The self-assembly of bis(urea) molecules is a powerful tool in the creation of functional materials. researchgate.net These molecules can form extended networks that entrap solvent molecules, leading to the formation of supramolecular gels. Current time information in Jefferson County, US.europa.eu The properties of these gels can be tuned by modifying the molecular structure of the bis(urea) gelator. Current time information in Jefferson County, US. Furthermore, the predictable hydrogen-bonding patterns of bis(urea) macrocycles have been utilized to construct microporous crystals with well-defined columnar pores, which have potential applications in gas storage and separation. researchgate.net The versatility and modular nature of bis(urea) scaffolds make them a cornerstone of supramolecular chemistry, offering a wide range of applications in materials science and beyond. europa.eu

Rationale for Investigating Phenyl-Substituted Urea Derivatives

The incorporation of phenyl groups into urea derivatives introduces a range of properties that are of significant interest in medicinal chemistry and materials science. Phenyl rings can engage in π-π stacking and hydrophobic interactions, which can influence the packing of molecules in the solid state and their binding to biological targets. nih.gov The conformational preferences of N,N'-diphenylureas, which typically adopt a trans,trans conformation, play a crucial role in their molecular recognition capabilities. sigmaaldrich.com

Phenylurea derivatives have been extensively explored for their pharmacological potential. nih.gov The phenyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. This has led to the development of numerous phenylurea-containing compounds with a wide array of biological activities. The ability of the urea moiety to form key hydrogen bonds with biological receptors, combined with the diverse interactions offered by the phenyl substituent, makes this class of compounds a rich area for drug discovery. sigmaaldrich.com In the context of 4,4'-Methylenebis(3-phenyl-1-propylurea), the phenyl group is situated at the terminus of a propyl chain, providing significant conformational flexibility, which could influence its self-assembly behavior and interaction with other molecules.

While a detailed analysis of 4,4'-Methylenebis(3-phenyl-1-propylurea) is hampered by the current lack of specific published research, its structural components place it firmly within the important classes of bis(urea) and phenyl-substituted urea compounds. The principles governing these classes suggest that 4,4'-Methylenebis(3-phenyl-1-propylurea) holds potential for forming interesting supramolecular structures and may possess functional properties worthy of future investigation.

Structure

3D Structure

Properties

CAS No. |

77703-54-9 |

|---|---|

Molecular Formula |

C21H28N4O2 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

1-propyl-3-[4-[[4-(propylcarbamoylamino)phenyl]methyl]phenyl]urea |

InChI |

InChI=1S/C21H28N4O2/c1-3-13-22-20(26)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-21(27)23-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H2,22,24,26)(H2,23,25,27) |

InChI Key |

QNBYQWIBLYSLFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCC |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Characterization of 4,4 Methylenebis 3 Phenyl 1 Propylurea

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. The chemical shifts, signal multiplicities, and integration values provide a detailed map of the molecular structure.

For 4,4'-Methylenebis(3-phenyl-1-propylurea), the symmetry of the molecule means that corresponding protons and carbons on both sides of the central methylene (B1212753) bridge are chemically equivalent, thus simplifying the expected spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chains, the methylene bridge protons, and the N-H protons of the urea (B33335) groups. The phenyl protons would appear in the aromatic region, while the aliphatic protons would be found at a higher field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the urea group, the aromatic carbons, the methylene bridge carbon, and the carbons of the propyl chain. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of nearby atoms. nist.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Methylenebis(3-phenyl-1-propylurea) Predicted data based on chemical structure and established NMR principles.

¹H NMR| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic protons (C₆H₄) | 7.0 - 7.5 | Multiplet |

| N-H (Urea) | 6.0 - 8.0 | Broad Singlet / Triplet |

| Methylene bridge (-CH₂-) | ~3.8 | Singlet |

| N-CH₂ (Propyl) | 3.1 - 3.4 | Triplet |

| CH₂ (Propyl) | 1.5 - 1.8 | Sextet |

¹³C NMR

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 160 |

| Aromatic carbons (C₆H₄) | 118 - 140 |

| Methylene bridge (-CH₂-) | ~40 |

| N-CH₂ (Propyl) | ~45 |

| CH₂ (Propyl) | ~20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. IR and Raman spectroscopy are often complementary, as some vibrational modes may be more active in one technique than the other. sigmaaldrich.com

For 4,4'-Methylenebis(3-phenyl-1-propylurea), key characteristic vibrations would include the N-H and C=O stretching of the urea groups, C-H stretches of the aromatic and aliphatic parts, and C=C stretches of the phenyl rings.

Table 2: Predicted Characteristic Vibrational Frequencies for 4,4'-Methylenebis(3-phenyl-1-propylurea) Predicted data based on chemical structure and established vibrational spectroscopy principles.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Urea) | 3300 - 3400 | IR/Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR/Raman |

| C=O Stretch (Urea I band) | 1630 - 1680 | Strong in IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman |

| N-H Bend (Urea II band) | 1510 - 1570 | IR/Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. The molecular formula of 4,4'-Methylenebis(3-phenyl-1-propylurea) is C₂₁H₂₈N₄O₂, giving it a molecular weight of approximately 368.48 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would be formed. This ion can then undergo fragmentation. Common fragmentation pathways for this molecule would likely involve cleavage at the benzylic position (the bond between the phenyl ring and the central methylene bridge) or cleavage within the propylurea side chains. nist.govbldpharm.com

Table 3: Predicted Mass Spectrometry Fragments for 4,4'-Methylenebis(3-phenyl-1-propylurea) Predicted data based on chemical structure and established fragmentation principles.

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 368 | [C₂₁H₂₈N₄O₂]⁺ | Molecular Ion [M]⁺ |

| 267 | [C₁₄H₂₁N₃O₂]⁺ | Loss of phenyl group (-C₆H₅) and subsequent rearrangement |

| 175 | [C₁₀H₁₃N₂O]⁺ | Cleavage of the methylene bridge to form a propylphenylurea fragment |

| 134 | [C₈H₁₀N₂]⁺ | Fragment containing the phenyl and methylene groups |

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

Single crystal X-ray diffraction analysis, when a suitable single crystal can be grown, provides the precise coordinates of each atom in the crystal lattice. From this data, exact bond lengths, bond angles, and dihedral angles can be calculated, offering an unambiguous confirmation of the molecule's conformation and stereochemistry. researchgate.net This technique would reveal the precise geometry of the urea functional groups, the orientation of the phenyl rings relative to each other, and the conformation of the propyl chains. However, there are no publicly available reports of a single crystal structure for 4,4'-Methylenebis(3-phenyl-1-propylurea). sigmaaldrich.comsigmaaldrich.com

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern can be used to identify the compound, determine its phase purity, and, in some cases, solve the crystal structure if single crystals are not available. researchgate.netmdpi.com A PXRD analysis of 4,4'-Methylenebis(3-phenyl-1-propylurea) would yield a diffractogram with peaks at specific 2θ angles, which would be characteristic of its crystal lattice parameters (a, b, c, α, β, γ) and space group. As with single crystal data, PXRD patterns for this specific compound are not found in the searched scientific literature. sigmaaldrich.comsigmaaldrich.com

Conformational Analysis and Molecular Dynamics of 4,4 Methylenebis 3 Phenyl 1 Propylurea

Preferred Conformations and Energy Minima

Computational studies on the closely related 4,4'-methylene diphenyl diisocyanate (MDI) show that the molecule's energy varies significantly with the rotation around the bond connecting the phenyl rings to the central methylene (B1212753) group. researchgate.net The lowest energy conformations, or energy minima, correspond to specific dihedral angles that create the most stable structures. In N,N'-disubstituted ureas, there is a distinct preference for trans conformations over cis states, which influences the orientation of the substituents on the nitrogen atoms. researchgate.net

Rotational Isomerism and Flexibility of Urea (B33335) Linkages

The urea linkage is a critical determinant of the molecule's flexibility due to a degree of conformational restriction. This restriction arises from the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group, creating partial double-bond character in the C-N bonds. nih.gov This results in possible rotational isomers. For N,N'-diphenylureas, three main conformations are possible, with the trans,trans conformation being generally favored in both solution and solid states. nih.gov However, the introduction of different substituent groups can shift this preference. nih.gov

The flexibility of the urea linkages is a key characteristic. While there are energy barriers to rotation, these are lower than in corresponding amides, allowing for faster transitions between configurations. researchgate.net This dynamic behavior means the molecule is not static but exists in a conformational equilibrium. This flexibility is crucial in contexts like the formation of polyurethane polymers, where the hydrogen bonding capabilities of the urea groups contribute to the material's properties. researchgate.netresearchgate.net

Dihedral Angle Analysis within the Methylenebis(phenyl) and Urea Moieties

Dihedral angles, which describe the angle between two intersecting planes, are essential for defining the 3D structure of 4,4'-Methylenebis(3-phenyl-1-propylurea). youtube.com

Methylenebis(phenyl) Moiety : Analysis of the MDI structure, which shares the methylenebis(phenyl) core, reveals that the two phenyl rings are approximately perpendicular to each other. researchgate.net The energy profile as a function of the C-C-C-C dihedral angle shows distinct minima, indicating preferred rotational positions of the rings relative to the methylene bridge. researchgate.net

Urea Moiety : The orientation of the urea group relative to the phenyl ring it is attached to is also defined by a dihedral angle. In a related crystal structure of 1-(2,4-di-methyl-phenyl)urea, the dihedral angle between the benzene (B151609) ring and the mean plane of the urea group was found to be 86.6°. nih.gov The planarity of the urea group itself can be disrupted by substituents, which in turn affects solubility and crystal packing. nih.gov

| Moiety | Description | Typical Angle (°) | Source |

|---|---|---|---|

| Phenyl-Urea | Angle between the benzene ring and the urea group plane | ~86.6 | nih.gov |

| Methylenebis(phenyl) | Angle between the two phenyl rings | ~90 (approximately perpendicular) | researchgate.net |

| Urea Linkage (C-N-C-O) | Preference for trans over cis conformations | trans (~180) | researchgate.net |

Intramolecular Interactions Governing Conformation

The preferred conformations of 4,4'-Methylenebis(3-phenyl-1-propylurea) are stabilized by a network of intramolecular interactions. Chief among these are hydrogen bonds. Intramolecular hydrogen bonds (IMHBs) can form between the hydrogen atom of a urea N-H group (a hydrogen bond donor) and the oxygen atom of the nearby carbonyl group (a hydrogen bond acceptor). researchgate.netunito.it

The formation of these IMHBs can significantly influence the molecule's shape, often enforcing a more planar structure in certain regions. mdpi.com The strength and likelihood of these bonds are affected by the acidity of the N-H group, which can be tuned by substituents on the phenyl rings. nih.gov For instance, electron-withdrawing groups can increase the hydrogen bond acidity, strengthening the interaction. nih.govrsc.org These intramolecular forces are in constant competition with intermolecular hydrogen bonds that the molecule could form with its environment (e.g., solvent molecules or other urea molecules). unito.itmdpi.com Besides hydrogen bonds, weaker van der Waals forces also play a role in determining the most stable packing of the atoms.

Dynamic Conformational Changes and Barriers to Rotation

The flexibility of 4,4'-Methylenebis(3-phenyl-1-propylurea) is not unlimited; there are energy costs associated with moving from one conformation to another. These energy barriers to rotation dictate the rate of conformational change.

Studies on similar urea derivatives have quantified these barriers. The rotation about the C(sp²)-N bond (the bond between the carbonyl carbon and the nitrogen) is more hindered than rotation around other single bonds in the molecule. researchgate.net This is due to the partial double-bond character mentioned earlier. nih.gov The environment can also influence these dynamics; for example, the presence of urea in solution has been shown to shift the conformational equilibrium of other molecules like enzymes. biorxiv.org

| Rotation Axis | Description | Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| C(sp²)-N | Rotation of the phenyl-substituted nitrogen around the carbonyl carbon | 8.6 - 9.4 | researchgate.net |

| N-C(aryl) | Rotation of the phenyl group around the N-C bond | ~2.4 | researchgate.net |

These barriers, while significant enough to define distinct conformations, are low enough to be overcome at ambient temperatures, leading to a molecule that is in a constant state of dynamic flux between various low-energy shapes.

Solid State Chemistry and Crystal Engineering of 4,4 Methylenebis 3 Phenyl 1 Propylurea

Crystal Packing Motifs and Supramolecular Synthons

Hydrogen Bonding Networks in Urea-Containing Solids

Urea (B33335) and its derivatives are well-known for their strong and directional hydrogen bonding capabilities. The N-H groups of the urea functionality act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. In the solid state, this typically leads to the formation of robust one-dimensional chains or more complex two- or three-dimensional networks. The specific connectivity and geometry of these hydrogen bonds, known as supramolecular synthons, are crucial in determining the crystal packing. Common synthons in urea-containing compounds involve the formation of catemers or dimers.

Pi-Stacking Interactions Involving Aromatic Rings

The presence of two phenyl rings in the structure of 4,4'-Methylenebis(3-phenyl-1-propylurea) introduces the possibility of π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, can significantly influence the crystal packing. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset arrangements, each contributing differently to the stability of the crystal lattice.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Given the conformational flexibility of the propyl chains and the potential for different hydrogen bonding arrangements of the urea groups in 4,4'-Methylenebis(3-phenyl-1-propylurea), the existence of multiple polymorphic forms would be a strong possibility. Investigations into polymorphism would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The propensity of the urea groups to form hydrogen bonds could facilitate the inclusion of solvent molecules, leading to the formation of pseudopolymorphs.

Cocrystallization Strategies for Structural Modification

Cocrystallization is a technique used in crystal engineering to modify the physical properties of a solid by combining it with a second molecular component in the same crystal lattice. For 4,4'-Methylenebis(3-phenyl-1-propylurea), cocrystallization could be employed to systematically alter its hydrogen bonding network and introduce new intermolecular interactions. Potential coformers could be selected based on their ability to form complementary hydrogen bonds with the urea functionality or to interact with the phenyl rings through π-stacking.

Computational Chemistry and Theoretical Studies on 4,4 Methylenebis 3 Phenyl 1 Propylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies on 4,4'-Methylenebis(3-phenyl-1-propylurea) are absent from the current body of scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules and mapping their potential energy surfaces. For analogous bis-urea compounds, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine stable conformations and the energy barriers between them. Such studies on similar molecules have revealed the potential for various conformers, including helical, straight, and zigzag structures, stabilized by intramolecular hydrogen bonds. However, no specific optimized geometry or energy landscape data has been published for 4,4'-Methylenebis(3-phenyl-1-propylurea).

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theoretical accuracy. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for precise electronic structure calculations. While these methods have been applied to simpler urea (B33335) derivatives to obtain benchmark energetic and structural data, their application to a molecule of the size and complexity of 4,4'-Methylenebis(3-phenyl-1-propylurea) would be computationally demanding and has not been reported in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. The prediction of NMR chemical shifts is often carried out using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Similarly, the calculation of vibrational frequencies (IR and Raman) is a standard output of DFT calculations. For other urea-containing compounds, these theoretical predictions have shown good correlation with experimental data. metu.edu.tr However, no such predicted spectroscopic parameters for 4,4'-Methylenebis(3-phenyl-1-propylurea) are available in the literature.

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) is a computational technique used to predict the most likely crystal packing arrangements of a molecule. This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For related phenyl-urea compounds, crystal structure analyses have highlighted the importance of hydrogen bonding and π-π stacking interactions in determining the solid-state architecture. sigmaaldrich.comnih.gov CSP studies would be highly relevant for 4,4'-Methylenebis(3-phenyl-1-propylurea) but have not been performed.

Analysis of Intermolecular Interaction Energies in the Solid State

Data Tables

Due to the absence of specific computational studies on 4,4'-Methylenebis(3-phenyl-1-propylurea), no data tables containing detailed research findings can be generated at this time.

Reactivity and Mechanistic Investigations of 4,4 Methylenebis 3 Phenyl 1 Propylurea

Chemical Transformations of the Urea (B33335) Functionality

The core reactivity of 4,4'-Methylenebis(3-phenyl-1-propylurea) is centered around its two urea moieties. The nitrogen atoms of the urea group possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with various electrophiles.

Alkylation and Acylation: The N-H protons of the urea can be deprotonated by a suitable base, followed by reaction with alkyl or acyl halides. This would lead to the formation of N-substituted derivatives, potentially altering the compound's solubility, thermal stability, and coordination properties.

Reactions with Aldehydes and Ketones: The urea nitrogens can participate in condensation reactions with aldehydes and ketones to form N-acyliminium ions or related intermediates. This reactivity is fundamental in the synthesis of various heterocyclic structures.

Hydrolysis: Under acidic or basic conditions, the urea linkages can be hydrolyzed to yield the corresponding amines and carbamic acids, which would further decompose to amines and carbon dioxide. The stability of the urea bond is generally high, but this transformation is a key consideration in certain chemical environments.

Reactivity of the Aryl and Propyl Substituents

The phenyl and propyl groups attached to the urea nitrogens introduce additional sites for chemical modification.

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles such as nitrating agents (e.g., HNO₃/H₂SO₄) or halogens (e.g., Br₂ with a Lewis acid catalyst) could introduce functional groups onto the aromatic rings. The directing effects of the urea substituent would influence the position of substitution.

Reactivity of the Methylene (B1212753) Bridge: The methylene group connecting the two phenylurea units is generally stable. However, under forcing oxidative conditions, it could potentially be a site of reaction.

Transformations of the Propyl Group: The n-propyl chains are relatively inert but can undergo radical substitution reactions, for instance, with halogens under UV light. Oxidation of the propyl chain is also a possibility, although it would likely require strong oxidizing agents.

Role as a Chemical Intermediate or Building Block in Organic Synthesis

The difunctional nature of 4,4'-Methylenebis(3-phenyl-1-propylurea) makes it a potentially valuable building block in polymer chemistry and for the synthesis of more complex molecules.

Polymer Synthesis: The presence of two reactive N-H groups suggests its potential use as a chain extender or cross-linking agent in the synthesis of polyurethanes and other polymers. Its reaction with diisocyanates could lead to the formation of poly(urea-urethane)s. The resulting polymers' properties would be influenced by the structure of the bis-urea. For instance, polyurethane cationomers have been synthesized using the related precursor 4,4′-methylenebis(phenyl isocyanate) with polyoxypropylene glycol and N-methyl diethanolamine. researchgate.net

Synthesis of Heterocyclic Compounds: The urea functionality is a common precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation reactions with dicarbonyl compounds or other suitable bifunctional reagents could lead to the formation of pyrimidine (B1678525) or imidazole-based structures. The synthesis of complex heterocyclic compounds is a broad field with many possibilities. google.comsemanticscholar.orgmdpi.com

Catalytic Applications and Ligand Design Principles

While no specific catalytic applications for 4,4'-Methylenebis(3-phenyl-1-propylurea) have been documented, the bis-urea motif is increasingly recognized for its potential in supramolecular chemistry and organocatalysis.

Hydrogen Bonding Catalysis: The two urea groups can act as hydrogen-bond donors, a property that is exploited in a growing number of organocatalytic reactions. By forming hydrogen bonds with a substrate, a bis-urea catalyst can activate it towards a nucleophilic attack. This has been demonstrated with other chiral bis-urea derivatives in reactions like the Michael addition and aldol (B89426) reactions.

Ligand for Metal Complexes: The nitrogen and oxygen atoms of the urea groups could potentially coordinate with metal ions. The flexibility of the molecule, due to the methylene bridge and propyl chains, would allow it to adopt various conformations to accommodate different metal centers. The design of such ligands would depend on the desired coordination geometry and the electronic properties of the resulting metal complex.

Interactive Table: Potential Reactions and Applications

| Section | Topic | Potential Reaction/Application | Reagents/Conditions | Expected Outcome |

| 7.1 | Urea Functionality | N-Alkylation | Base, Alkyl Halide | N,N'-dialkylated product |

| 7.1 | Urea Functionality | Condensation | Aldehyde/Ketone, Acid/Base catalyst | Heterocyclic compounds |

| 7.2 | Aryl Substituents | Nitration | HNO₃/H₂SO₄ | Nitrated aromatic rings |

| 7.2 | Aryl Substituents | Halogenation | Br₂, Lewis Acid | Halogenated aromatic rings |

| 7.3 | Chemical Intermediate | Polymer Synthesis | Diisocyanate | Poly(urea-urethane) |

| 7.3 | Chemical Intermediate | Heterocycle Synthesis | Dicarbonyl compound | Pyrimidine-based structures |

| 7.4 | Catalytic Applications | Organocatalysis | As catalyst | Activation of substrates via H-bonding |

| 7.4 | Catalytic Applications | Ligand Design | Metal salt | Coordination complex |

Advanced Research Directions and Emerging Trends in Bis Urea Chemistry

Integration of 4,4'-Methylenebis(3-phenyl-1-propylurea) in Novel Chemical Architectures

The integration of bis(urea) motifs into larger, functional chemical architectures is a cornerstone of modern materials science. The predictable self-assembly behavior of the urea (B33335) groups allows them to act as "smart" connectors, directing the formation of complex supramolecular structures.

Supramolecular Polymers and Gels: A primary area of investigation is the use of bis(urea) compounds as building blocks for supramolecular polymers. The double hydrogen-bond donor and acceptor sites on each urea group can link molecules together in a linear fashion, creating long, polymer-like chains held together by non-covalent bonds. This approach is fundamental to creating materials like self-healing polymers and injectable hydrogels. For instance, related structures based on methylenebis(phenyl isocyanate) (MDI) are used to synthesize supramolecular polyurethanes, where the urea or urethane (B1682113) linkages provide the physical cross-linking that determines the material's mechanical properties researchgate.net. The phenyl and propyl groups in 4,4'-Methylenebis(3-phenyl-1-propylurea) would be expected to influence the solubility and packing of such assemblies, offering a way to tune the properties of the resulting materials.

Host-Guest Systems and Nanoreactors: Bis(urea) compounds, particularly those with rigid spacers, can form macrocycles and cage-like structures capable of encapsulating smaller guest molecules. These host-guest systems are at the forefront of research into nanoreactors and molecular sensors. For example, cavitands incorporating tris-urea functionalities have been designed to stabilize highly elusive and reactive species, such as monomeric Mn(IV)-oxo, by creating a protective, hydrogen-bonded pocket acs.org. The structure of 4,4'-Methylenebis(3-phenyl-1-propylurea), with its flexible methylene (B1212753) bridge, could potentially form folded conformations that create binding pockets for specific ions or small organic molecules.

Functionalized Metal-Organic Frameworks (MOFs): An emerging trend involves incorporating urea functionalities into the structure of Metal-Organic Frameworks (MOFs). Urea can be used as a doping agent or a structuring agent during MOF synthesis. This modification can introduce hydrogen-bonding sites, regulate defect levels, and increase the number of active sites for adsorption or catalysis acs.org. Studies on urea-doped iron-based MOFs have shown enhanced performance for the adsorption and reduction of environmental pollutants like hexavalent chromium acs.org. The introduction of a bis(urea) compound like 4,4'-Methylenebis(3-phenyl-1-propylurea) could lead to MOFs with tailored pore environments and enhanced affinity for specific substrates.

Methodological Advancements in Characterization and Theoretical Modeling

Understanding the complex structures formed by bis(urea) self-assembly requires a combination of sophisticated characterization techniques and powerful computational methods.

Advanced Spectroscopic and Microscopic Characterization: The primary interactions in bis(urea) assemblies are hydrogen bonds, which can be effectively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for monitoring changes in the chemical shifts of the urea N-H protons upon aggregation or guest binding, providing insights into the strength and geometry of the hydrogen bonds.

X-ray Diffraction (XRD): For crystalline materials or well-ordered assemblies, single-crystal XRD provides definitive proof of the three-dimensional structure, as demonstrated in the characterization of a chiral urea-bridged bis-copper(II)-chloride complex nih.gov.

Microscopy: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are vital for visualizing the morphology of supramolecular structures, such as the fibers and networks formed by organogelators.

Theoretical and Computational Modeling: Computational chemistry has become an indispensable tool for predicting and rationalizing the behavior of bis(urea) systems.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the stability of different conformations and aggregation states. For example, computational studies can determine the relative stability of parallel versus antiparallel urea arrangements, which dictates the resulting supramolecular architecture acs.org. DFT is also employed to simulate the electronic structure and reactivity of complex systems, such as urea-doped MOFs, helping to elucidate the mechanism of action at a molecular level acs.org.

A summary of characterization and modeling techniques is presented in the table below.

| Technique | Application in Bis(urea) Chemistry | Information Gained |

| 1H NMR Spectroscopy | Studying aggregation and host-guest interactions in solution. | Strength and geometry of H-bonds, binding constants. |

| X-ray Diffraction (XRD) | Determining the precise 3D structure of crystalline assemblies. | Bond lengths, bond angles, packing arrangements. nih.gov |

| Scanning/Atomic Force Microscopy | Visualizing the morphology of self-assembled nanostructures. | Fiber dimensions, network formation, surface topology. |

| Density Functional Theory (DFT) | Modeling molecular conformations and intermolecular interactions. | Relative energies of conformers, binding energies, electronic properties. acs.orgacs.org |

Future Outlook on Urea-Based Compound Research

The future of research on urea-based compounds is geared towards sustainability, increased complexity, and the development of "intelligent" materials with advanced functionalities.

Sustainable Materials and Green Chemistry: There is a significant global trend towards creating more sustainable chemical processes and materials. In the context of urea, this includes developing more efficient fertilizers with controlled-release mechanisms to reduce environmental nitrogen loss mdpi.comureaknowhow.com. For functional materials, the focus is on using renewable feedstocks and designing materials that are recyclable or biodegradable. The robust and reversible nature of the hydrogen bonds in bis(urea) assemblies makes them ideal candidates for creating self-healing and reprocessable materials, which aligns with the principles of a circular economy.

Biomedical and Environmental Applications: The strong hydrogen-bonding capability of the urea group makes it highly effective for anion recognition. This has led to the development of bis(urea)-based receptors for sensing environmentally or biologically important anions. Future research will likely focus on integrating these recognition units into more complex systems for applications in medical diagnostics, drug delivery, and environmental remediation. The development of urea-functionalized MOFs for capturing pollutants is a prime example of this trend acs.org.

Complex Supramolecular Systems: A major frontier in the field is the design of multicomponent systems where bis(urea) interactions are combined with other non-covalent forces (e.g., π-π stacking, metal coordination) to build highly ordered and complex architectures. This could lead to the creation of molecular machines, adaptive catalysts, and responsive materials that can change their properties in response to external stimuli like light, heat, or chemical signals. The synthesis of ligands capable of stabilizing bimetallic complexes showcases the potential of using urea units within more intricate molecular designs nih.gov.

The trajectory of urea-based research points towards a future where these relatively simple building blocks are used to construct materials of remarkable complexity and function, addressing key challenges in sustainability, health, and technology.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4,4'-Methylenebis(3-phenyl-1-propylurea) with high yield and purity?

- Methodological Answer : Optimize reaction conditions using catalysts like pyridine derivatives or acidic media to enhance urea bond formation. Employ reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to improve solubility. Monitor reaction progress via TLC or HPLC, and purify via recrystallization using ethanol/water mixtures. Validate purity (>95%) using HPLC or NMR .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

- Methodological Answer : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) or compare with structurally analogous compounds. For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Document solvent effects and temperature-dependent spectral variations .

Q. What safety protocols are critical for handling 4,4'-Methylenebis(3-phenyl-1-propylurea in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Store at +4°C in airtight containers to prevent degradation. Dispose of waste via incineration or certified chemical waste services. Regularly monitor air quality if volatilization is suspected, referencing OSHA guidelines for aromatic amines .

Advanced Research Questions

Q. How can researchers evaluate the carcinogenic potential of 4,4'-Methylenebis(3-phenyl-1-propylurea) using in vitro and in vivo models?

- Methodological Answer : Conduct Ames tests for mutagenicity and rodent bioassays to assess tumorigenicity. Compare results to structurally similar carcinogens like 4,4’-methylenebis(2-chloroaniline) (MOCA), which exhibits sufficient evidence of carcinogenicity in animals. Use dose-response modeling and histopathological analysis to establish NOAEL/LOAEL thresholds .

Q. What advanced extraction techniques improve detection limits for 4,4'-Methylenebis(3-phenyl-1-propylurea) in environmental matrices?

- Methodological Answer : Combine solid-phase extraction (SPE) with C18 cartridges for water samples, followed by derivatization using trifluoroacetic anhydride to enhance GC-MS sensitivity. For air sampling, employ PTFE filters impregnated with acetic acid to trap airborne particulates. Validate recovery rates (≥85%) via spike-and-recovery experiments .

Q. How should researchers address contradictory data in toxicity studies (e.g., conflicting carcinogenicity classifications)?

- Methodological Answer : Perform meta-analyses of existing datasets, accounting for variables like exposure duration, species-specific metabolism, and assay sensitivity. Use mechanistic studies (e.g., DNA adduct formation assays or CYP450 interaction assays) to resolve ambiguities. Cross-reference IARC or EPA hazard classifications for context .

Q. What computational approaches are effective in predicting the environmental persistence and bioaccumulation of 4,4'-Methylenebis(3-phenyl-1-propylurea)?

- Methodological Answer : Apply QSAR models to estimate logP (lipophilicity) and biodegradation half-lives. Use molecular docking simulations to assess binding affinity with biological receptors (e.g., estrogen or androgen receptors). Validate predictions with experimental data from OECD 301/302 biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.